molecular formula C13H24BrNO3 B2410483 tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate CAS No. 1823582-93-9

tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate

Cat. No.: B2410483
CAS No.: 1823582-93-9
M. Wt: 322.243
InChI Key: BIYRDCDTTCFYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO3. It is a piperidine derivative that features a tert-butyl ester group and a bromopropoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl compounds. One common method includes the following steps:

    Starting Materials: Piperidine, tert-butyl chloroformate, and 3-bromopropanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted piperidine derivatives, alcohols, amines, carboxylic acids, and ketones.

Scientific Research Applications

tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate involves its interaction with various molecular targets. The bromopropoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with biological targets, influencing their activity.

Comparison with Similar Compounds

tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: can be compared with other similar compounds such as:

    Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Similar structure but with a bromopropyl group instead of bromopropoxy.

    Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group, offering different reactivity and applications.

    Tert-butyl 4-(3-chloropropoxy)piperidine-1-carboxylate: Contains a chloropropoxy group, which may exhibit different chemical behavior compared to the bromopropoxy group.

These comparisons highlight the unique properties of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate

Properties

IUPAC Name

tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYRDCDTTCFYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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